萘-2,6-二腈

描述

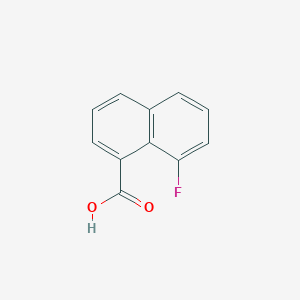

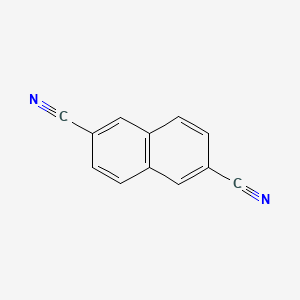

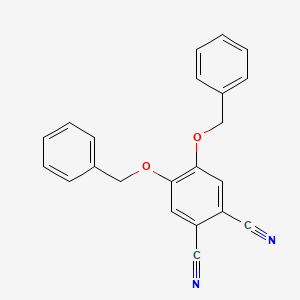

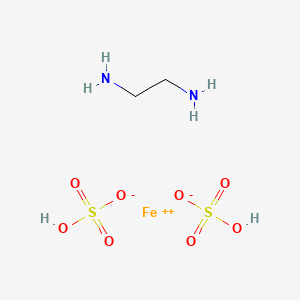

Naphthalene-2,6-dicarbonitrile is a solid compound . It belongs to the class of naphthalenecarboxylic acids, which are compounds containing a naphthalene moiety with a ring carbon bearing a carboxylic acid group . It is used as a precursor to a new molecular semiconductor .

Synthesis Analysis

The synthesis of Naphthalene-2,6-dicarbonitrile involves a reaction at 335℃ for 1 hour . The reaction vessel is kept in an open state and stirred at 600 r/min. After maintaining the reaction temperature for a certain period, the reaction vessel is closed and connected to a vacuum, adjusting the vacuum inside the reactor to 20-50mbar .Molecular Structure Analysis

The molecular weight of Naphthalene-2,6-dicarbonitrile is 178.19 . Its linear structure formula is C12H6N2 . The InChI key is ZBFVJRBOKDTSMO-UHFFFAOYSA-N .Chemical Reactions Analysis

Naphthalene-2,6-dicarbonitrile is involved in the synthesis of a variety of compounds. It is used as a linker in the construction of covalent organic frameworks .Physical And Chemical Properties Analysis

Naphthalene-2,6-dicarbonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed and dry environment .科学研究应用

合成和材料应用

萘二酰亚胺,包括萘-2,6-二腈等衍生物,由于其形成超分子结构、充当传感器和促进主客体相互作用的能力,在材料科学的发展中发挥着至关重要的作用。这些化合物是制造分子开关器件、离子通道和凝胶剂以传感芳香族体系的组成部分。它们的用途扩展到催化,利用阴离子-π 相互作用,以及与 DNA 的嵌入,以用于潜在的医学应用。最近的进展突出了它们在人工光合作用和太阳能电池技术中的应用,展示了它们在设计和功能方面的多功能性 (Kobaisi 等人,2016)。

环境科学和生物降解

对萘化合物(包括萘-2,6-二腈)的环境影响和生物降解途径的研究表明,它们在理解污染和修复策略方面具有重要意义。例如,研究阐明了萘的厌氧生物降解途径,揭示羧化是一个初始步骤,随后是连续的还原反应,导致危害较小的产物。这一见解对于制定策略以减轻多环芳烃对水生和土壤环境的污染至关重要 (Zhang 等人,2004)。

光催化和污染控制

在光催化领域,萘衍生物因其在污染控制和环境修复方面的潜力而被探索。对混合相二氧化钛光催化剂的研究表明,萘的氧化活性增强,指出了空气和水净化的有效策略。当与萘衍生物结合使用时,二氧化钛的金红石相和锐钛矿相之间观察到的协同作用强调了设计更有效的用于降解持久性有机污染物的光催化系统的潜力 (Ohno 等人,2003)。

电化学修复

用于去除水中萘污染物的电化学方法展示了萘衍生物在环境工程中的应用。利用碳电极通过活性氯途径降解萘为处理受污染的水提供了一种有希望的方法,尤其是在南极地区等偏远或资源有限的环境中。该技术强调了电化学解决方案在解决环境污染挑战方面的适应性和有效性 (McQuillan 等人,2020)。

作用机制

Target of Action

Naphthalene-2,6-dicarbonitrile is primarily used as a monomer to synthesize Covalent Organic Framework (COF) materials . COFs are a class of porous polymers that are formed by the covalent bonding of organic building blocks. They have a wide range of applications, including gas storage, catalysis, and drug delivery .

Mode of Action

It is known that the compound forms covalent bonds with other organic building blocks to create the framework structure of cofs .

Biochemical Pathways

The degradation of naphthalene involves two main pathways: the “upper pathway,” which converts naphthalene to salicylate, and the “lower pathway,” which further metabolizes salicylate to central carbon pathway via catechol .

Pharmacokinetics

Given its use in the synthesis of cofs, it is likely that these properties would be highly dependent on the specific conditions of the synthesis process .

Result of Action

The primary result of Naphthalene-2,6-dicarbonitrile’s action is the formation of COFs. These materials have a highly ordered and predictable structure, which can be fine-tuned for specific applications by varying the organic building blocks used in their synthesis .

Action Environment

The action of Naphthalene-2,6-dicarbonitrile is influenced by various environmental factors. For instance, the synthesis of COFs typically requires specific temperature and pressure conditions . Furthermore, the compound should be stored at a temperature between 2-8℃ to maintain its stability .

安全和危害

未来方向

属性

IUPAC Name |

naphthalene-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVJRBOKDTSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462600 | |

| Record name | 2,6-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2,6-dicarbonitrile | |

CAS RN |

31656-49-2 | |

| Record name | 2,6-Naphthalenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)